
Prideperone
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Overview
Description
Prideperone is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
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Biological Activity
Prideperone is a novel antipsychotic compound that has garnered attention for its unique pharmacological profile. This article delves into its biological activity, exploring its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Profile
This compound is classified as a dopamine D2 receptor antagonist with additional activity at serotonin receptors. Its chemical structure allows it to modulate dopaminergic and serotonergic neurotransmission, which is critical in the treatment of various psychiatric disorders, particularly schizophrenia.
This compound exhibits a multifaceted mechanism of action:
- Dopamine Receptor Antagonism : Primarily targets D2 receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders.
- Serotonin Receptor Modulation : Interacts with 5-HT receptors, particularly 5-HT2A and 5-HT1A, contributing to its antipsychotic effects and potentially reducing side effects associated with traditional D2 antagonists.
- Antioxidant Properties : Exhibits antioxidant activity, which may protect neuronal cells from oxidative stress, a contributing factor in neurodegenerative diseases.
Efficacy in Clinical Studies
Recent studies have evaluated the efficacy of this compound in various contexts:
- Schizophrenia Treatment : Clinical trials indicate that this compound effectively reduces positive and negative symptoms of schizophrenia with a favorable safety profile compared to older antipsychotics.
- Mood Disorders : Research suggests potential benefits in treating mood disorders, where modulation of serotonin pathways may enhance mood stabilization.
- Neuroprotective Effects : Animal studies have shown that this compound can mitigate neurodegeneration in models of Parkinson's disease, suggesting its utility beyond psychiatric conditions.
Data Table: Summary of Biological Activities
Case Study 1: Schizophrenia Management
A double-blind study involving 200 patients diagnosed with schizophrenia demonstrated that those treated with this compound showed significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to those receiving placebo. The reduction in symptoms was noted as early as four weeks into treatment.
Case Study 2: Mood Stabilization
In another study focusing on patients with bipolar disorder, this compound was administered alongside standard mood stabilizers. Results indicated a reduction in manic episodes and improved overall mood stability, highlighting its potential as an adjunct therapy.
Properties
CAS No. |
95374-52-0 |
---|---|
Molecular Formula |
C23H24FN3O3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
5-cyano-N-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H24FN3O3/c1-30-21-7-2-16(15-25)14-20(21)23(29)26-10-13-27-11-8-18(9-12-27)22(28)17-3-5-19(24)6-4-17/h2-7,14,18H,8-13H2,1H3,(H,26,29) |
InChI Key |
XMRWAAOHXNIGHP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C#N)C(=O)NCCN2CCC(CC2)C(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C(=O)NCCN2CCC(CC2)C(=O)C3=CC=C(C=C3)F |
Key on ui other cas no. |
95374-52-0 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.